molecular formula C14H11FO4S B6409164 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261912-99-5

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409164
CAS RN: 1261912-99-5
M. Wt: 294.30 g/mol
InChI Key: KFOVRJRSTVVWFF-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid (6-F-MSPB) is a synthetic compound with a wide range of applications in scientific research. Its properties and structure make it an ideal candidate for use in laboratory experiments, with its wide range of biochemical and physiological effects.

Scientific Research Applications

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is commonly used to study the effects of drugs on the body, as it has been shown to inhibit the activity of enzymes such as cytochrome P450. It is also used in the study of cell signaling pathways and the effects of drugs on the nervous system. In addition, it has been used to study the effects of drugs on the cardiovascular system and the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act by blocking the activity of enzymes. Specifically, it is believed to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It is also believed to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% is that it is relatively easy to synthesize, making it an ideal candidate for use in laboratory experiments. In addition, its biochemical and physiological effects make it an ideal tool for studying the effects of drugs on the body. However, it is important to note that 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% is a synthetic compound and its long-term effects are not fully understood. Therefore, it is important to use caution when using it in laboratory experiments.

Future Directions

The future direction of 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% research is focused on understanding its long-term effects and its potential applications in the medical field. Specifically, researchers are interested in understanding its effects on the body over long periods of time and its potential applications in the treatment of diseases. In addition, researchers are interested in understanding its effects on the nervous system and its potential applications in the treatment of neurological disorders. Finally, researchers are interested in understanding its effects on the cardiovascular system and its potential applications in the treatment of cardiovascular diseases.

Synthesis Methods

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized using a two-step process. First, 3-methylsulfonylphenylbenzoic acid is synthesized from the reaction of 3-methylsulfonylbenzoic acid and benzene in a solvent such as dichloromethane. The second step involves the fluorination of the 3-methylsulfonylphenylbenzoic acid to form 6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95%. This can be done by reacting the acid with a fluorinating agent, such as N-fluorobenzenesulfonimide, in a solvent such as acetonitrile.

properties

IUPAC Name

2-fluoro-6-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOVRJRSTVVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691623
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261912-99-5
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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